molecular formula C11H14O B14841839 1-Cyclopropoxy-2,3-dimethylbenzene

1-Cyclopropoxy-2,3-dimethylbenzene

Cat. No.: B14841839
M. Wt: 162.23 g/mol
InChI Key: PNCYXUXEKCPJBN-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2,3-dimethylbenzene typically involves the introduction of the cyclopropoxy group onto a dimethylbenzene precursor. One common method is the electrophilic aromatic substitution reaction, where a cyclopropyl halide reacts with 2,3-dimethylphenol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclopropoxy group to a cyclopropyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like ferric chloride.

Major Products Formed:

    Oxidation: Formation of quinones or hydroxy derivatives.

    Reduction: Formation of cyclopropyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or alkylated benzene derivatives.

Scientific Research Applications

1-Cyclopropoxy-2,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2,3-dimethylbenzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the cyclopropoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    1-Methoxy-2,3-dimethylbenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    1-Ethoxy-2,3-dimethylbenzene: Contains an ethoxy group, offering different steric and electronic properties.

    1-Propoxy-2,3-dimethylbenzene: Features a propoxy group, leading to variations in reactivity and applications.

Uniqueness: 1-Cyclopropoxy-2,3-dimethylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic characteristics compared to other alkoxy-substituted benzene derivatives.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclopropyloxy-2,3-dimethylbenzene

InChI

InChI=1S/C11H14O/c1-8-4-3-5-11(9(8)2)12-10-6-7-10/h3-5,10H,6-7H2,1-2H3

InChI Key

PNCYXUXEKCPJBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CC2)C

Origin of Product

United States

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